molecular formula C4H7Cl2O2P B13443608 3-Butenyl Phosphorodichloridate

3-Butenyl Phosphorodichloridate

Cat. No.: B13443608
M. Wt: 188.97 g/mol
InChI Key: WNJWJRGHDRRQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a butenyl group attached to a phosphorodichloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenyl Phosphorodichloridate typically involves the reaction of butenyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

CH2=CHCH2CH2OH+POCl3CH2=CHCH2CH2P(O)Cl2+HCl\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{OH} + \text{POCl}_3 \rightarrow \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{P(O)Cl}_2 + \text{HCl} CH2​=CHCH2​CH2​OH+POCl3​→CH2​=CHCH2​CH2​P(O)Cl2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Butenyl Phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HCl) or halogens (e.g., Br2) can be used to add across the double bond.

Major Products Formed

    Substitution Reactions: Products include phosphoramidates, phosphorates, and phosphorothioates.

    Addition Reactions: Products include halogenated butyl phosphorodichloridates.

Scientific Research Applications

3-Butenyl Phosphorodichloridate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.

    Materials Science: It can be used in the preparation of phosphorus-containing polymers and materials with flame-retardant properties.

    Biological Research: It may be used in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Butenyl Phosphorodichloridate involves its reactivity with nucleophiles and electrophiles. The phosphorodichloridate moiety is highly reactive towards nucleophiles, leading to the formation of various substituted products. The butenyl group can undergo addition reactions with electrophiles, resulting in the formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Butenyl Phosphorochloridate: Similar structure but with one chlorine atom replaced by a hydroxyl group.

    3-Butenyl Phosphorothiochloridate: Similar structure but with one oxygen atom replaced by sulfur.

Uniqueness

3-Butenyl Phosphorodichloridate is unique due to its dual reactivity, allowing it to participate in both substitution and addition reactions. This versatility makes it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C4H7Cl2O2P

Molecular Weight

188.97 g/mol

IUPAC Name

4-dichlorophosphoryloxybut-1-ene

InChI

InChI=1S/C4H7Cl2O2P/c1-2-3-4-8-9(5,6)7/h2H,1,3-4H2

InChI Key

WNJWJRGHDRRQPO-UHFFFAOYSA-N

Canonical SMILES

C=CCCOP(=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.